![molecular formula C13H15ClN4 B12603211 6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine CAS No. 876935-69-2](/img/structure/B12603211.png)
6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a diazepine ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a hydrazinylidene group attached to a chlorophenyl moiety, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method includes the reaction of ethyl [2-(4-chlorophenyl)hydrazinylidene]-2-chloroethanoate with pentane-2,4-dione in the presence of sodium ethoxide (NaOEt), yielding the desired diazepine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- (2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one
Uniqueness
6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine is unique due to its diazepine ring structure and the presence of both hydrazinylidene and chlorophenyl groups. These features contribute to its versatility in chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
876935-69-2 |
|---|---|
Molecular Formula |
C13H15ClN4 |
Molecular Weight |
262.74 g/mol |
IUPAC Name |
4-chloro-N-[(5,7-dimethyl-2,3-dihydro-1,4-diazepin-6-ylidene)amino]aniline |
InChI |
InChI=1S/C13H15ClN4/c1-9-13(10(2)16-8-7-15-9)18-17-12-5-3-11(14)4-6-12/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
CXGIVONCIBRGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN=C(C1=NNC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


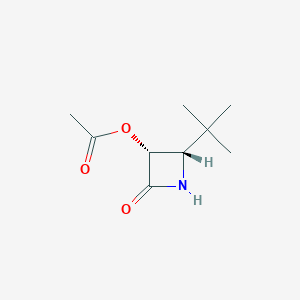
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)


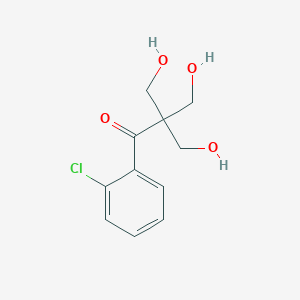
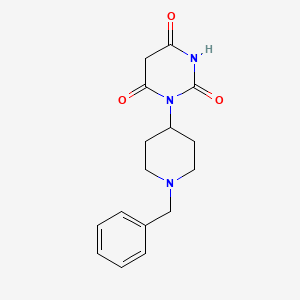
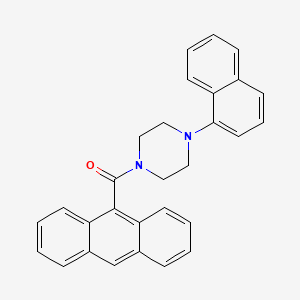
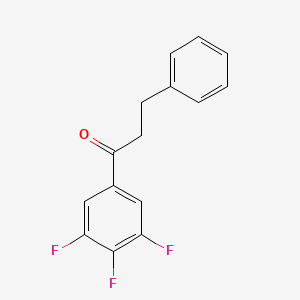
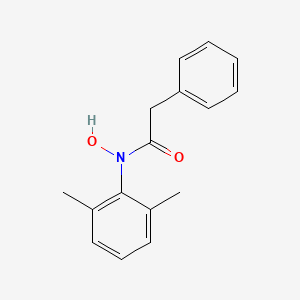
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
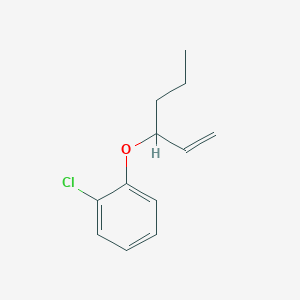
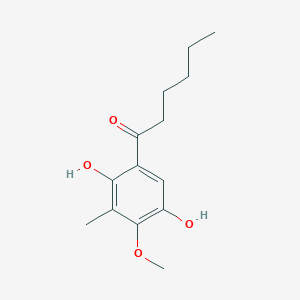
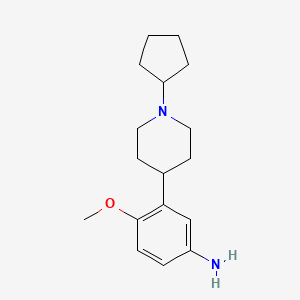
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
